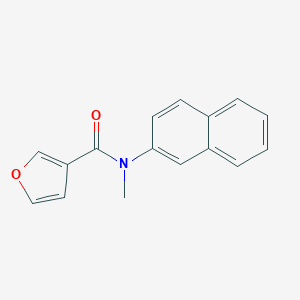

N-methyl-N-(2-naphthyl)-3-furamide

Descripción

N-methyl-N-(2-naphthyl)-3-furamide is a synthetic aromatic amide featuring a furan ring substituted at the 3-position and an N-methyl-N-(2-naphthyl) group. The compound combines a fused aromatic naphthyl system with a heterocyclic furan core, a structural motif associated with diverse biological and material science applications.

Propiedades

Fórmula molecular |

C16H13NO2 |

|---|---|

Peso molecular |

251.28 g/mol |

Nombre IUPAC |

N-methyl-N-naphthalen-2-ylfuran-3-carboxamide |

InChI |

InChI=1S/C16H13NO2/c1-17(16(18)14-8-9-19-11-14)15-7-6-12-4-2-3-5-13(12)10-15/h2-11H,1H3 |

Clave InChI |

REYHBYFHXTUVES-UHFFFAOYSA-N |

SMILES |

CN(C1=CC2=CC=CC=C2C=C1)C(=O)C3=COC=C3 |

SMILES canónico |

CN(C1=CC2=CC=CC=C2C=C1)C(=O)C3=COC=C3 |

Solubilidad |

29.1 [ug/mL] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-methyl-N-(2-naphthyl)-3-furamide and related compounds:

Key Findings:

Structural Analogues in Medicinal Chemistry :

- The 2-naphthyl group is a recurring motif in bioactive compounds. For example, 2-naphthyl benzyl sulfoxide derivatives demonstrated radioprotective effects, suggesting that the naphthyl moiety may enhance cellular protection against radiation . In contrast, the piperidine carboxamide compound with a 2-naphthyl group showed potent H3 receptor antagonism, highlighting the role of aromatic systems in receptor binding .

- N-methyl-N-(2-naphthyl)-3-furamide’s furanamide backbone differs from hydroxamic acids (e.g., N-phenyl-2-furohydroxamic acid), which exhibit antioxidant activity via radical scavenging. The absence of a hydroxamic acid group in the target compound may reduce metal-chelating capacity but improve metabolic stability .

Material Science Applications: While 3-chloro-N-phenyl-phthalimide is a monomer for polyimide synthesis, the target compound’s furan ring and naphthyl group could offer unique thermal or electronic properties for polymer design, though this remains speculative without direct data .

Metabolic Considerations: Metabolites like (2-naphthyl)methanol (identified in insect pupae) suggest that naphthyl-containing compounds undergo microbial catabolism.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.